An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dibromo-4-methylpyridine
An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dibromo-4-methylpyridine
Introduction
3,5-Dibromo-4-methylpyridine, also known as 3,5-Dibromo-4-picoline, is a halogenated pyridine derivative with the chemical formula C6H5Br2N.[1][2][3][4][5][6] As a solid, crystalline compound, it serves as a crucial intermediate and building block in organic synthesis.[2] Its applications are notable in the pharmaceutical and agricultural chemistry sectors.[1] In medicinal chemistry, the unique structure of the pyridine ring allows it to be a key component in the synthesis of various drug molecules with potential antibacterial, anti-inflammatory, or anti-tumor activities.[1] In agricultural science, it can be used as a precursor for developing novel pesticides.[1] This document provides a comprehensive overview of its core physicochemical properties, supported by experimental protocols and graphical representations for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The key physicochemical properties of 3,5-Dibromo-4-methylpyridine are summarized in the table below. These parameters are essential for understanding the compound's behavior in various chemical and biological systems, guiding its use in experimental design, and ensuring proper handling and storage.
| Property | Value | Source(s) |
| Molecular Formula | C6H5Br2N | [1][2][3][5][6] |
| Molar Mass | 250.92 g/mol | [1][2][3][4] |
| Appearance | White to off-white or light yellow crystalline powder/solid. | [1][2][4] |
| Melting Point | 104-107 °C, 106-110 °C | [2][3][4] |
| Boiling Point | 243.0 ± 35.0 °C (Predicted) | [2][3] |
| Density | 1.911 ± 0.06 g/cm³ (Predicted) | [2][3] |
| Solubility | Poorly soluble in water. Soluble in organic solvents like ethanol, ether, chloroform, and dichloromethane. | [1][2] |
| pKa | 1.17 ± 0.28 (Predicted) | [2] |
| Flash Point | 100.7 °C | [2][3] |
| Vapor Pressure | 0.0513 mmHg at 25°C | [2] |
| Refractive Index | 1.593 | [2][3] |
| LogP | 2.91500 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols relevant to the synthesis and characterization of 3,5-Dibromo-4-methylpyridine.
Synthesis of 3,5-Dibromo-4-methylpyridine
This protocol details the synthesis of 3,5-Dibromo-4-methylpyridine starting from 3,5-Dibromopyridine.[7]
Materials:
-
Diisopropylamine
-
Anhydrous Tetrahydrofuran (THF)
-
n-butyllithium (1.6 N in hexane)
-
3,5-Dibromopyridine
-
Methyl iodide
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO4)
-
Silica gel
-
Petroleum ether
Procedure:
-
Under an argon atmosphere, add a solution of n-butyllithium in hexane (1.6 N, 16 ml) dropwise to a solution of diisopropylamine (3.6 ml, 1.02 equiv.) in anhydrous THF (145 ml) while maintaining the temperature at -10°C.
-
Cool the resulting reaction mixture to -78°C.
-
Separately, prepare a solution of 3,5-dibromopyridine (5.92 g, 25 mmol) in THF (200 ml) and cool it to -78°C.
-
Add the cooled 3,5-dibromopyridine solution dropwise to the reaction mixture.
-
Stir the mixture for 30 minutes at -78°C.
-
Add methyl iodide (2.17 ml, 1.4 equiv.) dropwise to the reaction mixture.
-
Continue stirring for 2 hours at -78°C.
-
Quench the reaction by adding a saturated aqueous NH4Cl solution (120 ml).
-
Evaporate the solvents and extract the reaction mixture with EtOAc.
-
Wash the organic phase with brine, dry it over MgSO4, and then evaporate the solvent.
-
Take up the resulting yellow solid with EtOAc and filter the suspension.
-
Evaporate the filtrate and chromatograph the residue on silica gel, eluting with a petroleum ether/EtOAc (97.5/2.5) mixture to yield the final product as a white solid.[7]
General Protocol for Melting Point Determination
A precise melting point is a key indicator of a compound's purity.[1] The following is a standard laboratory method for this determination.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Sample of 3,5-Dibromo-4-methylpyridine
-
Mortar and pestle
Procedure:
-
Ensure the 3,5-Dibromo-4-methylpyridine sample is completely dry and finely powdered using a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially until the temperature is about 15-20°C below the expected melting point (approx. 104-110°C).
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first liquid droplet appears (the start of the melting range).
-
Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
-
The observed melting range provides an indication of the sample's purity; a narrow range is indicative of high purity.
Visualizations
The following diagrams, created using the DOT language, illustrate key processes and relationships relevant to 3,5-Dibromo-4-methylpyridine.
Caption: Synthesis workflow for 3,5-Dibromo-4-methylpyridine.
Caption: Interrelation of physicochemical properties.
Signaling Pathways
Current literature primarily identifies 3,5-Dibromo-4-methylpyridine as a chemical intermediate for synthesis rather than a bioactive molecule that directly interacts with specific signaling pathways. As such, no established signaling pathway diagrams involving this compound are available at this time. Research into the biological activities of its derivatives may elucidate such interactions in the future.
References
- 1. 3,5-Dibromo-4-methylpyridine | CAS 4182-99-6 | Chemical Properties, Safety Data, Uses & Suppliers in China [pipzine-chem.com]
- 2. chembk.com [chembk.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 3,5-Dibromo-4-methylpyridine | 3430-23-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 3,5-Dibromo-4-methylpyridine | VSNCHEM [vsnchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 3,5-Dibromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]
